molecular formula C12H12N2O B2807242 6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile CAS No. 2199674-72-9

6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile

Cat. No.: B2807242
CAS No.: 2199674-72-9
M. Wt: 200.241
InChI Key: BFTFFZHOYISWQV-UHFFFAOYSA-N
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Description

6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . Its CAS number is 2199674-72-9 . This specialty chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring the pyridine-carbonitrile core, similar to this one, are frequently explored in the development of novel therapeutic agents, such as PARP inhibitors for oncology . The structure, which includes a nitrile group and an ether linkage to a cyclopentenyl moiety, offers multiple sites for chemical modification, making it a versatile precursor for generating compound libraries for biological screening. This product is intended for research purposes as a chemical reference standard or a starting material in organic synthesis. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound in a laboratory setting, adhering to all appropriate safety procedures.

Properties

IUPAC Name

6-(cyclopent-3-en-1-ylmethoxy)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-11-6-3-7-12(14-11)15-9-10-4-1-2-5-10/h1-3,6-7,10H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTFFZHOYISWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile typically involves the following steps:

  • Preparation of Cyclopent-3-en-1-ylmethanol: This intermediate can be synthesized through the reduction of cyclopent-3-en-1-ylmethyl ketone.

  • Nucleophilic Substitution Reaction: Cyclopent-3-en-1-ylmethanol is reacted with 2-cyanopyridine in the presence of a suitable base (e.g., potassium carbonate) to form the desired product.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Heterocyclic compounds with various substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions. Medicine: Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which 6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano group and the pyridine ring can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Key Findings and Implications

Carbonitrile Position: 2-CN in the target compound vs. 3-CN in cyclopenta[b]pyridines (E4) may alter electronic distribution and binding affinity.

Synthetic Strategies :

  • Base-mediated cyclocondensation (E4, E5) is viable for alkoxy-substituted pyridines.
  • Protection of the cyclopentenyl double bond may be required during synthesis.

Biological Potential: Pyridine carbonitriles are prevalent in kinase inhibitors (E7) and antimicrobial agents (E5). The target compound’s cyclopentenyl group could modulate lipophilicity and target engagement.

Q & A

Basic Synthesis Strategies for Pyridine-Carbonitrile Derivatives

Q: What are the common synthetic routes for preparing pyridine-carbonitrile derivatives like 6-[(cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile? A: A typical approach involves nucleophilic substitution or coupling reactions. For example, similar compounds are synthesized via:

  • Step 1: Reacting a substituted pyridine precursor (e.g., 6-hydroxypyridine-2-carbonitrile) with a cyclopentene-containing alkyl halide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Monitoring reaction progress using thin-layer chromatography (TLC) and purifying via column chromatography with petroleum ether/ethyl acetate gradients .
  • Key Considerations: Optimize temperature (60–80°C) and solvent polarity to enhance yield and minimize side reactions.

Structural Characterization via X-ray Crystallography

Q: How can researchers confirm the molecular conformation of this compound? A: Single-crystal X-ray diffraction is critical. For analogous compounds:

  • Puckering Parameters: Cycloalkane rings (e.g., cyclooctane in related structures) adopt twisted boat-chair conformations, quantified by Cremer-Pople parameters (e.g., θ = 67.05°, φ = 103.05°) .
  • Bond Lengths/Angles: Pyridine rings show planarity (deviation <0.01 Å), with shortened C–N bonds (1.314–1.354 Å) indicating π-electron delocalization .
  • Intermolecular Interactions: Weak C–H···π interactions stabilize crystal packing, analyzed using centroid coordinates and symmetry operations .

Advanced Analysis of Biological Activity Contradictions

Q: How can conflicting reports on biological activities of pyridine-carbonitrile derivatives be resolved? A: Contradictions often arise from structural variations (e.g., substituent positioning). Methodological approaches include:

  • SAR Studies: Compare analogs (e.g., azetidinyl vs. oxetane substituents) using in vitro assays (e.g., enzyme inhibition).
  • Computational Modeling: Perform docking studies to assess binding affinity differences. For example, cyclopentene’s strained geometry may hinder target engagement vs. oxetane’s rigidity .
  • Meta-Analysis: Cross-reference bioactivity data from PubChem or Acta Crystallographica, excluding non-peer-reviewed sources .

Optimizing Reaction Conditions for Scale-Up

Q: What parameters are critical for scaling up the synthesis of this compound? A: Key factors include:

  • Catalyst Selection: Lithium ethoxide (1 equiv) in methanol improves yield (71% in related syntheses) .
  • Purification: Use gradient elution (petroleum ether:ethyl acetate 95:5 → 70:30) to isolate high-purity product.
  • Quality Control: Validate intermediates via ¹H/¹³C NMR (e.g., cyano group resonance at δ ~110–120 ppm) .

Stability and Degradation Pathways Under Physiological Conditions

Q: How does the compound’s stability impact its applicability in biological studies? A: Pyridine-carbonitriles are prone to hydrolysis. Strategies to assess stability:

  • pH-Dependent Studies: Monitor nitrile → amide/carboxylic acid conversion using HPLC at pH 2–8.
  • Thermal Analysis: TGA/DSC reveals decomposition temperatures (e.g., cyclopentene’s strain may lower thermal stability).
  • Metabolite Identification: Incubate with liver microsomes and analyze via LC-MS for oxidative metabolites .

Computational Modeling of Electronic Properties

Q: How can DFT calculations guide the design of derivatives with enhanced electronic profiles? A: Methods include:

  • HOMO-LUMO Analysis: Predict redox activity (e.g., pyridine’s LUMO ~ -1.5 eV facilitates electrophilic interactions).
  • Charge Distribution Maps: Identify nucleophilic sites (e.g., oxygen in methoxy groups) for targeted modifications.
  • Solvent Effects: Use PCM models to simulate polar environments and adjust synthetic routes .

Resolving Spectral Data Ambiguities in Structural Confirmation

Q: What spectral techniques resolve ambiguities in distinguishing regioisomers? A: Combine:

  • 2D NMR: NOESY correlations confirm spatial proximity (e.g., cyclopentene protons adjacent to pyridine).
  • IR Spectroscopy: Nitrile stretches (~2240 cm⁻¹) and ether C–O (~1250 cm⁻¹) validate functional groups.
  • High-Resolution MS: Confirm molecular formula (e.g., [M+H]⁺ at m/z 229.0984 for C₁₂H₁₂N₂O) .

Advanced Applications in Medicinal Chemistry

Q: What preclinical models are suitable for evaluating therapeutic potential? A: Prioritize:

  • Kinase Inhibition Assays: Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Cellular Uptake Studies: Radiolabel the compound (³H/¹⁴C) to quantify permeability in Caco-2 monolayers.
  • Toxicity Profiling: Assess hepatotoxicity via ALT/AST release in HepG2 cells .

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